

# managing off-target effects of Olgotrelvir in research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762

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## Olgotrelvir Research Technical Support Center

Welcome to the technical support hub for researchers utilizing **Olgotrelvir** (also known as STI-1558). This resource provides essential information, troubleshooting guides, and frequently asked questions to effectively manage potential off-target effects in your experiments.

**Olgotrelvir** is a dual inhibitor, targeting both the SARS-CoV-2 main protease (Mpro) and human Cathepsin L (CTSL).<sup>[1][2][3][4]</sup> While this dual action is key to its primary application, the inhibition of a host protease, CTSL, necessitates careful consideration of potential off-target effects in various research models.

## Quick Facts: Olgotrelvir and its Active Form AC1115

Feature	Description	Reference
Drug Name	Olgotrelvir (STI-1558)	[4]
Active Form	AC1115 (Olgotrelvir is a prodrug)	[1][3]
Primary Viral Target	SARS-CoV-2 Main Protease (Mpro)	[1][2]
Primary Host Target	Human Cathepsin L (CTSL)	[1][2]
Reported IC50 for Mpro	Varies by variant (e.g., ~2.7 nM for WA-1, ~14.3 nM for Omicron)	-
Reported IC50 for CTSL	~27.4 pM	-

## Troubleshooting Guide & FAQs

This section addresses common issues and questions researchers may encounter when working with **Olgotrelvir**, with a focus on managing its effects on Cathepsin L.

### FAQ 1: I'm observing unexpected phenotypic changes in my cell-based assay that don't seem related to viral replication. Could these be off-target effects of Olgotrelvir?

Answer: Yes, it is possible. **Olgotrelvir**'s potent inhibition of human Cathepsin L (CTSL) can lead to various cellular effects depending on the cell type and experimental conditions. CTSL is a lysosomal cysteine protease involved in numerous physiological processes, including protein degradation, antigen presentation, and cellular homeostasis.[5] Dysregulation of CTSL activity has been implicated in conditions like cancer and autoimmune disorders. Therefore, observed phenotypes could be a direct result of CTSL inhibition.

Troubleshooting Steps:

- Literature Review: Investigate the known roles of Cathepsin L in your specific cell line or biological system. This can provide clues as to whether the observed phenotype aligns with CTSL inhibition.
- Control Experiments:
  - Use a CTSL-specific inhibitor: Compare the phenotype induced by **Olgotrelvir** to that of a well-characterized, selective CTSL inhibitor. This can help to confirm if the effect is mediated through CTSL.
  - CTSL Knockdown/Knockout: If genetically tractable, use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate CTSL expression. If the phenotype is recapitulated, it strongly suggests a CTSL-mediated effect.
  - Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the **Olgotrelvir** to rule out solvent effects.
- Dose-Response Analysis: Perform a dose-response experiment with **Olgotrelvir**. If the unexpected phenotype correlates with the concentration of the drug, it strengthens the link between the compound and the observed effect.

## FAQ 2: How can I be sure that the antiviral effects I'm seeing are due to Mpro inhibition and not just the inhibition of host cell Cathepsin L, which is also involved in viral entry?

Answer: This is a critical question given **Olgotrelvir**'s dual mechanism. It is important to dissect the contribution of each inhibitory activity to the overall antiviral effect.

### Troubleshooting Steps:

- Pseudotyped Virus Entry Assay: Utilize a viral pseudotyping system (e.g., VSV or lentivirus) expressing the SARS-CoV-2 spike protein but lacking the viral replication machinery. Any inhibition observed in this assay can be attributed to the blocking of viral entry, likely through CTSL inhibition.

- **Viral Replicon System:** Employ a subgenomic replicon system that expresses the viral replication and transcription complex (including Mpro) but does not produce infectious particles. Inhibition in this system would point towards a direct effect on viral replication, mediated by Mpro inhibition.
- **Use of a CTSL-Independent Virus:** As a negative control, test **Olgotrelvir** against a virus that does not depend on Cathepsin L for entry. Lack of activity would support the specificity of the entry-blocking effect to CTSL-dependent viruses.
- **Compare with a Selective Mpro Inhibitor:** Benchmark the antiviral activity of **Olgotrelvir** against a highly selective Mpro inhibitor (if available) that has no or minimal activity against CTSL.

### FAQ 3: I am planning a proteomics study to look at changes in the cellular proteome upon **Olgotrelvir** treatment. What should I consider to avoid misinterpreting the results?

Answer: Proteomics is a powerful tool to investigate the global effects of a drug. However, with a protease inhibitor like **Olgotrelvir**, careful experimental design is crucial.

#### Troubleshooting Steps:

- **Control for CTSL Inhibition:** The most significant off-target effect to consider is the widespread impact of CTSL inhibition on cellular protein turnover.
  - Include a "CTSL inhibitor only" control group in your experiment to identify changes specifically due to the inhibition of this host protease.
  - Consider using a lower concentration of **Olgotrelvir** that is closer to the IC50 for Mpro but significantly lower than that for broad cellular toxicity, if possible.
- **Sample Preparation:**
  - During cell lysis for your proteomics experiment, it is standard practice to use a cocktail of protease inhibitors to prevent protein degradation. Ensure that your lysis buffer's inhibitor

cocktail is compatible with your downstream processing and does not interfere with the activity of **Olgotrelvir** if you are studying its effects in a lysate-based assay.

- Be aware that some protease inhibitors, like EDTA (a metalloprotease inhibitor), can interfere with certain downstream applications like immobilized metal affinity chromatography (IMAC) for phosphopeptide enrichment.
- Data Analysis:
  - When analyzing your proteomics data, pay close attention to proteins known to be substrates of Cathepsin L. An accumulation of these proteins could be a direct consequence of **Olgotrelvir** treatment.
  - Bioinformatic analysis of enriched or depleted proteins should consider pathways involving lysosomal degradation and protein turnover.

## Experimental Protocols

### Biochemical Assay for Protease Inhibitor Selectivity

This protocol provides a general framework for assessing the selectivity of **Olgotrelvir** (or its active form, AC1115) against a panel of human proteases using fluorogenic substrates.

Objective: To determine the inhibitory activity (IC<sub>50</sub>) of AC1115 against various human proteases to assess its selectivity profile.

Materials:

- AC1115 (active form of **Olgotrelvir**)
- Recombinant human proteases of interest (e.g., Cathepsin B, Cathepsin K, Caspases, etc.)
- Specific fluorogenic substrates for each protease
- Assay buffer appropriate for each protease (pH, salts, and additives like DTT for cysteine proteases)
- DMSO for compound dilution

- 96-well or 384-well microplates (black, for fluorescence assays)
- Plate reader with fluorescence detection capabilities

#### Procedure:

- Compound Preparation:
  - Prepare a stock solution of AC1115 in 100% DMSO.
  - Perform serial dilutions of the AC1115 stock solution in DMSO to create a concentration range for testing.
- Assay Setup:
  - In the microplate, add a small volume of the diluted AC1115 or DMSO (for vehicle control) to the appropriate wells.
  - Add the assay buffer to all wells.
  - Add the recombinant human protease to all wells except for the "no enzyme" control.
  - Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
- Enzymatic Reaction and Measurement:
  - Initiate the reaction by adding the specific fluorogenic substrate to all wells.
  - Immediately place the plate in the plate reader and measure the fluorescence intensity at regular intervals (kinetic assay) or at a single time point after a fixed incubation period (end-point assay). The excitation and emission wavelengths will be specific to the fluorogenic substrate used.
- Data Analysis:
  - For kinetic assays, determine the initial reaction velocity (V) for each concentration of the inhibitor.

- For end-point assays, use the fluorescence intensity values.
- Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.

## Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a drug binds to its intended target within the complex environment of a cell.<sup>[6][7][8]</sup> This protocol provides a general workflow for assessing the engagement of **Olgotrelvir** with Cathepsin L in intact cells.

Objective: To demonstrate that **Olgotrelvir** binds to and stabilizes Cathepsin L in a cellular context.

Materials:

- Cell line of interest that expresses Cathepsin L
- **Olgotrelvir**
- Cell culture medium and reagents
- PBS (Phosphate-Buffered Saline)
- Lysis buffer (e.g., PBS with protease inhibitor cocktail and mild detergent like Triton X-100)
- PCR tubes or plates
- Thermal cycler or heating blocks
- Centrifuge
- SDS-PAGE and Western blotting reagents

- Anti-Cathepsin L antibody
- Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

Procedure:

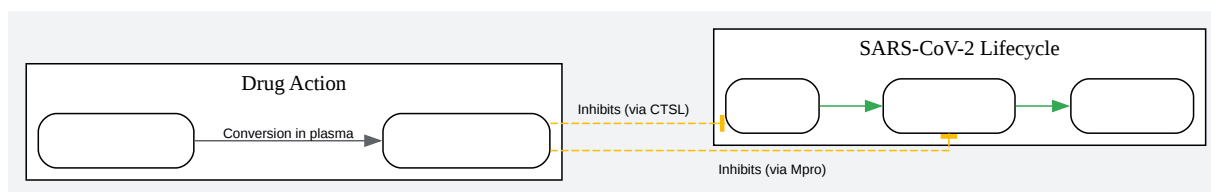
- Cell Treatment:
  - Culture cells to the desired confluency.
  - Treat the cells with different concentrations of **Olgotrelvir** or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in the cell culture incubator.
- Heating Step:
  - Harvest the cells and wash them with PBS.
  - Resuspend the cell pellets in PBS and aliquot them into PCR tubes or a PCR plate.
  - Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for a short period (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control at room temperature.
- Cell Lysis and Protein Extraction:
  - Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer.
  - Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
- Analysis by Western Blot:
  - Carefully collect the supernatant containing the soluble proteins.
  - Determine the protein concentration of each sample.
  - Normalize the protein concentrations and prepare samples for SDS-PAGE.



- Perform Western blotting using an anti-Cathepsin L antibody to detect the amount of soluble CTSL at each temperature.
- Also, probe the membrane with a loading control antibody to ensure equal protein loading.
- Data Analysis:
  - Quantify the band intensities for Cathepsin L at each temperature for both the vehicle- and **Olgotrelvir**-treated samples.
  - Plot the percentage of soluble Cathepsin L (normalized to the unheated control) against the temperature.
  - A shift in the melting curve to a higher temperature for the **Olgotrelvir**-treated samples indicates thermal stabilization upon drug binding, confirming target engagement.

## Visualizing Workflows and Pathways

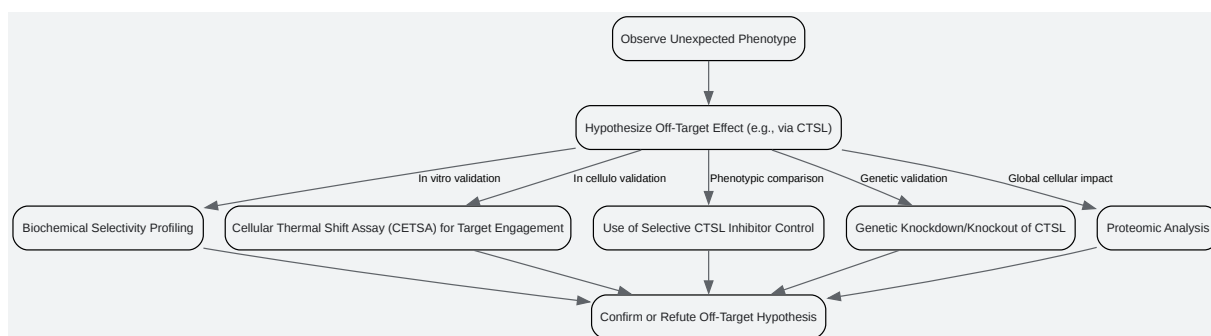
### Olgotrelvir's Dual Mechanism of Action



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Caption: Dual inhibitory action of **Olgotrelvir**'s active form, AC1115.

## Workflow for Investigating Off-Target Effects



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Caption: Experimental workflow to investigate potential off-target effects.

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- To cite this document: BenchChem. [managing off-target effects of Olgotrelvir in research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#managing-off-target-effects-of-olgotrelvir-in-research]

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